

# Technical Monograph: 7-Chloro-4-hydroxy-3-nitroquinoline

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 7-Chloro-4-hydroxy-3-nitroquinoline

CAS No.: 5350-50-5

Cat. No.: B1582105

[Get Quote](#)

## The "Linchpin" Scaffold for Tricyclic & Kinase Inhibitor Synthesis

### Executive Summary & Chemical Identity

**7-Chloro-4-hydroxy-3-nitroquinoline** (CAS 5350-50-5) is a high-value heterocyclic intermediate, distinct from its non-nitrated parent (7-chloro-4-hydroxyquinoline) by the presence of a strongly electron-withdrawing nitro group at the C3 position. This structural modification fundamentally alters the molecule's reactivity, activating the C4 position for nucleophilic attack and serving as a latent nitrogen source for constructing fused tricyclic systems, most notably imidazo[4,5-c]quinolines (PI3K/mTOR inhibitors and immunomodulators).

### Structural Dynamics: The Tautomerism Factor

Researchers must recognize that this molecule exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-one (keto) forms. In the solid state and polar solvents, the 4-one tautomer predominates.

- IUPAC Name: 7-Chloro-3-nitroquinolin-4(1H)-one<sup>[1]</sup>
- Molecular Formula: C

H

CIN

O

[\[1\]](#)

- Molecular Weight: 224.60 g/mol [\[1\]](#)
- Appearance: Yellow to ochre crystalline powder (Nitro chromophore).
- Solubility Profile: Poor in water/ethanol; soluble in DMF, DMSO, and hot acetic acid.

| Property      | Value           | Context for Experimentation                                                                                        |
|---------------|-----------------|--------------------------------------------------------------------------------------------------------------------|
| Melting Point | >300°C (dec)    | High thermal stability requires high-boiling solvents (e.g., Dowtherm A, Diphenyl ether) for certain cyclizations. |
| pKa           | -5.8 (calc)     | The 3-nitro group increases acidity of the N-H proton compared to the non-nitrated analog.                         |
| Reactivity    | C4-Electrophile | The C3-nitro group makes the C4-carbonyl oxygen highly susceptible to activation by POCl                           |

## Upstream Synthesis: The Nitration Protocol

The synthesis of CAS 5350-50-5 is an electrophilic aromatic substitution on the electron-rich quinolone ring.

## Protocol: Nitration of 7-Chloro-4-hydroxyquinoline

Objective: Selective nitration at C3 without over-nitration or ring oxidation.

Reagents:

- 7-Chloro-4-hydroxyquinoline (Starting Material)[2]
- Fuming Nitric Acid (HNO<sub>3</sub>, >90%)
- Propionic Acid or Acetic Acid (Solvent/Modulator)

Step-by-Step Methodology:

- Solvation: Suspend 7-chloro-4-hydroxyquinoline (1.0 eq) in Propionic Acid (5 vol). Heat to 60°C to ensure partial solubility.
  - Expert Insight: Propionic acid is preferred over acetic acid for larger scales due to its higher boiling point and better solubility profile for the starting material.
- Addition: Dropwise add Fuming HNO<sub>3</sub> (1.5 eq) while maintaining temperature between 60–70°C.
  - Caution: Exothermic reaction. Use an internal temperature probe.
- Reflux: Heat the mixture to 110°C (reflux) for 2–4 hours. The suspension will likely clarify and then reprecipitate the product.
- Quench & Isolation: Cool to room temperature. Pour the mixture into ice-water (10 vol).
- Purification: Filter the yellow precipitate. Wash with water until filtrate is neutral pH. Recrystallize from DMF/Ethanol if necessary.

Self-Validation Check:

- TLC: Starting material (lower R<sub>f</sub>) should disappear. Product appears as a distinct yellow spot.

- NMR: Loss of the C3-H singlet (approx. 6.5 ppm in parent) confirms substitution.

## Downstream Functionalization: The "Activation"

The primary utility of CAS 5350-50-5 is its conversion to 4,7-dichloro-3-nitroquinoline, a hyper-electrophile. The 3-nitro group pulls electron density from the ring, making the C4-Cl bond significantly more labile to nucleophilic aromatic substitution (S

Ar) than in standard chloroquine precursors.

## Workflow: Chlorination & Substitution[2][3][4][5]

### Step A: Chlorination (The Activation)

Reaction: 7-Chloro-3-nitroquinolin-4-one + POCl

4,7-Dichloro-3-nitroquinoline

- Setup: Mix CAS 5350-50-5 (1.0 eq) with POCl (5.0 eq).
- Catalysis: Add a catalytic amount of DMF (drops). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
- Conditions: Reflux (105°C) for 1–2 hours.
- Workup (CRITICAL SAFETY): Remove excess POCl

under reduced pressure first. Quench the residue slowly into crushed ice/ammonia.

- Why? Direct quenching of the reaction mixture can cause a violent geyser effect due to POCl

hydrolysis.

### Step B: Nucleophilic Substitution (S

Ar)

Reaction: 4,7-Dichloro-3-nitroquinoline + Amine

#### 4-Amino-derivative

- Solvent: Isopropanol or Acetonitrile.
- Base: Triethylamine (TEA) or DIPEA (1.2 eq) to scavenge HCl.
- Selectivity: The C4-Cl is displaced selectively over the C7-Cl due to the ortho-nitro effect (activating C4) and the vinylogous position relative to the quinoline nitrogen.

## Pharmaceutical Applications & Pathway Logic

### A. Imidazo[4,5-c]quinoline Synthesis (Immunomodulators)

This is the most sophisticated application. The 3-nitro group is reduced to an amine, creating a 3,4-diaminoquinoline scaffold.

- Mechanism:
  - Displace C4-Cl with a primary amine (R-NH  
).  
◦ Reduce C3-NO  
to C3-NH  
(using H  
/Pd-C or Fe/NH  
Cl).  
◦ Cyclize the resulting vicinal diamine with an orthoester or carboxylic acid.
- Target: Analogs of Imiquimod or Resiquimod (TLR7/8 agonists).

### B. Kinase Inhibitors (EGFR/PI3K)

The 3-nitro group allows for the introduction of solubilizing groups or heteroatoms at the 3-position, a common strategy in optimizing the binding affinity of EGFR inhibitors (homologous to the quinazoline class like Afatinib).

## Visualizing the Core Workflow

The following diagram illustrates the divergent synthesis pathways starting from CAS 5350-50-5.



[Click to download full resolution via product page](#)

Caption: Divergent synthesis pathway from CAS 5350-50-5 to bioactive tricyclic scaffolds.

## Safety & Handling (MSDS Highlights)

- GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).
- Handling: The nitro group poses a potential explosion hazard if heated to dryness in the presence of strong alkalis or heavy metals.
- POCI

Warning: When performing the chlorination step, ensure all glassware is bone-dry. The reaction generates HCl gas; use a caustic scrubber.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219133, **7-Chloro-4-hydroxy-3-nitroquinoline**. Retrieved from [[Link](#)][1]
- Surrey, A. R., & Cutler, R. A. (1951). The Preparation of 3-Nitro-4-aminoquinoline Derivatives. *Journal of the American Chemical Society*, 73(6), 2623–2625. (Foundational synthesis of 3-

nitro-4-hydroxyquinolines).

- Organic Syntheses. 4,7-Dichloroquinoline. Org. Synth. 1947, 27, 18. Retrieved from [\[Link\]](#) (Reference for the chlorination methodology of the parent scaffold).
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 7-Chloro-4-hydroxy-3-nitroquinoline | C9H5ClN2O3 | CID 219133 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. youtube.com \[youtube.com\]](#)
- [4. scribd.com \[scribd.com\]](#)
- To cite this document: BenchChem. [Technical Monograph: 7-Chloro-4-hydroxy-3-nitroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582105#7-chloro-4-hydroxy-3-nitroquinoline-cas-number-5350-50-5\]](https://www.benchchem.com/product/b1582105#7-chloro-4-hydroxy-3-nitroquinoline-cas-number-5350-50-5)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)